3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester

Description

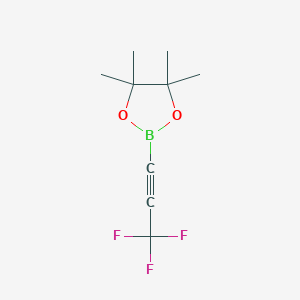

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester is a specialized organoboron compound featuring a terminal alkyne group substituted with three fluorine atoms and a pinacol boronate ester moiety. This structure combines the electron-withdrawing effects of the trifluoromethyl group with the stability conferred by the pinacol ester, making it a valuable reagent in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The trifluoropropynyl group enhances reactivity toward electrophilic partners while maintaining steric accessibility due to the linear geometry of the alkyne. The pinacol ester (derived from pinacol, 2,3-dimethyl-2,3-butanediol) stabilizes the boronic acid, preventing protodeboronation and enabling storage under ambient conditions .

Properties

Molecular Formula |

C9H12BF3O2 |

|---|---|

Molecular Weight |

220.00 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-ynyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C9H12BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h1-4H3 |

InChI Key |

OLPXMXOYKROTSD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling of Alkynyl Halides with Diboron Reagents

One of the most established methods for synthesizing boronic acid pinacol esters involves the palladium(0)-catalyzed cross-coupling of alkynyl halides with bis(pinacolato)diboron. The general reaction scheme is:

$$

\text{R-C}\equiv\text{C-X} + \text{B}2(\text{pin})2 \xrightarrow[\text{base}]{\text{Pd}^0} \text{R-C}\equiv\text{C-B(pin)}

$$

where R is a trifluoromethyl group in this case, and X is typically iodine or bromine.

This method is supported by extensive literature on pinacol ester coupling reactions, including the work of Ishiyama et al. and Miyaura et al., who demonstrated efficient borylation of alkenyl and alkynyl halides under palladium catalysis with bases such as potassium acetate.

- Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium acetate or similar weak alkali metal salts

- Solvent: Ethanol, isopropanol, dioxane, or mixtures with water

- Temperature: 25–110 °C

- Reaction time: Typically 16 hours for full conversion

- Yields: Generally high (above 80%) for similar boronic esters

This approach is adaptable for trifluoropropynyl halides, although specific examples for this compound are less frequently reported explicitly.

Lithiation Followed by Borylation

An alternative method involves lithiation of the trifluoropropyne followed by trapping with a boron electrophile such as isopropoxyboronic acid pinacol ester. The sequence is:

- Treatment of 3,3,3-trifluoropropyne with n-butyllithium at low temperature (-65 to -50 °C) to form the lithium acetylide.

- Quenching with a boron reagent to form the boronic acid pinacol ester.

This method is inspired by the synthesis of related pyrazole boronic acid pinacol esters, where lithiation-borylation sequences have yielded high purity products with yields above 80%.

- High purity and yield

- Avoids the need for halogenated starting materials

- Control over regioselectivity and minimization of isomer formation

| Parameter | Typical Value |

|---|---|

| Base | n-Butyllithium (1.3–2 equiv.) |

| Boron reagent | Isopropoxyboronic acid pinacol ester (1.5–2 equiv.) |

| Temperature | -65 to -50 °C |

| Reaction time | 2–4 hours |

| Work-up | Extraction with ethyl acetate |

Thermal Deprotection and Purification

For boronic acid pinacol esters synthesized with protecting groups (e.g., Boc groups on heterocycles), thermal deprotection by heating to 140–180 °C until gas evolution ceases is employed to obtain the free boronic acid pinacol ester. Although this is more relevant to pyrazole derivatives, it informs purification and isolation strategies applicable to trifluoropropynyl derivatives.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Base | Starting Material | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(0)-Catalyzed Cross-Coupling | Pd(dppf)Cl2, KAc | 3,3,3-Trifluoropropynyl bromide/iodide | 25-110 °C, 16 h | >80 | High | Widely used, scalable, mild conditions |

| Lithiation-Borylation | n-BuLi, isopropoxyboronic acid pinacol ester | 3,3,3-Trifluoropropyne | -65 to -50 °C, 2-4 h | 80-90 | >98 | High purity, requires low temperature |

| Thermal Deprotection (if protected) | None (heat) | Protected boronic ester intermediates | 140-180 °C until gas evolution | 80 | High | Used for deprotection, purification step |

Comprehensive Research Findings and Analysis

Catalyst Selection: Pd(0) catalysts with bidentate phosphine ligands such as dppf are preferred for their stability and activity in cross-coupling reactions involving boron reagents.

Base Effects: Weak alkali metal salts such as potassium acetate facilitate smooth transmetalation steps and improve yields.

Solvent Choice: Alcoholic solvents (ethanol, isopropanol) or mixtures with dioxane and water provide good solubility and reaction rates.

Temperature Control: Elevated temperatures up to reflux (around 110 °C) are necessary for efficient coupling; lithiation requires low temperatures to avoid side reactions.

Purification: Extraction and recrystallization from petroleum ether or ethyl acetate are standard to isolate high purity compounds.

Yield and Purity: Both palladium-catalyzed and lithiation-borylation methods achieve yields in the range of 80-90% with purities exceeding 95%, suitable for pharmaceutical applications.

Scalability: The palladium-catalyzed method is amenable to scale-up due to mild conditions and commercially available reagents. Lithiation methods require careful temperature control but yield high purity products.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using photoredox catalysis.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH are commonly used.

Protodeboronation: Photoredox catalysts and radical initiators are used.

Major Products Formed

Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

Protodeboronation: The major products are alkenes or alkanes, depending on the specific reaction conditions.

Scientific Research Applications

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester has several scientific research applications:

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium catalyst.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, stability, and reactivity differences between 3,3,3-trifluoroprop-1-ynylboronic acid pinacol ester and analogous boronic esters:

Key Findings:

Stability : Pinacol esters universally outperform diisopropyl esters due to the steric and electronic stabilization of the boron center. For example, (3,3-dimethyl-1-butynyl)boronic acid diisopropyl ester is prone to decomposition under aqueous conditions, whereas pinacol derivatives remain stable .

Reactivity : The trifluoropropynyl group’s electron-withdrawing nature enhances electrophilic reactivity compared to methoxy- or alkyl-substituted analogs. However, aryl boronic esters (e.g., phenyl or trifluoromethoxyphenyl) exhibit faster transmetallation in Suzuki couplings due to aromatic conjugation .

Selectivity: Fluorinated compounds like this compound enable unique selectivity in enantioselective allylborations. For instance, fluorinated allylboron reagents achieve >95:5 Z:E selectivity and >99:1 enantiomeric ratios in trifluoromethyl ketone additions, outperforming non-fluorinated analogs .

Applications : While phenylboronic esters dominate biaryl synthesis, trifluoropropynyl derivatives are pivotal in synthesizing fluorinated polymers and oligomers, where fluorine’s electronic effects modulate material properties (e.g., conductivity, thermal stability) .

Detailed Research Findings

Reactivity in Cross-Couplings

In Pd-mediated Suzuki couplings, trifluoropropynyl boronic esters show moderate reactivity due to the alkyne’s steric linearity. For example, coupling with methyl iodide under Kishi’s conditions ([Pd(PPh₃)₄], TlOH) yields 75–85% conversion, slightly lower than phenylboronic esters (90–95%) . However, their utility shines in fluorinated oligomer synthesis, where the CF₃ group enhances electron-deficient character, facilitating step-growth polymerization .

NMR Characterization

Like other pinacol esters, this compound displays characteristic ¹H NMR signals for pinacol methyl groups (δ 1.35–1.38) and ¹³C peaks at δ 84.0 (B-O) and δ 24.9 (CH₃). The CF₃ group’s electronegativity deshields adjacent protons, shifting alkyne signals upfield compared to non-fluorinated analogs .

Biological Activity

3,3,3-Trifluoroprop-1-ynylboronic acid pinacol ester (CAS Number: 2096998-03-5) is a boronic acid derivative that has garnered attention for its potential biological applications. This compound features a trifluoropropynyl group, which enhances its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Empirical Formula : C₉H₁₂BF₃O₂

- Molecular Weight : 219.9978 g/mol

- Structure : The compound consists of a boron atom bonded to a pinacol ester and a trifluoropropynyl group, contributing to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antibacterial and antiviral research.

Antiviral Activity

Recent studies have highlighted the compound's potential against viral infections. For instance, compounds with similar boronic acid structures have shown promising results against herpes simplex virus (HSV) and other viral pathogens due to their ability to inhibit viral replication mechanisms .

Antibacterial Activity

The antibacterial properties of boronic acids are well-documented. This compound has been evaluated for its efficacy against several bacterial strains. Preliminary results suggest that it may exhibit significant antibacterial activity, potentially through mechanisms involving cell wall synthesis disruption .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies demonstrate that while it shows promise as an antibacterial agent, it also possesses cytotoxic properties that need careful evaluation to balance therapeutic effects with potential toxicity .

Study 1: Antiviral Efficacy

A study published in Heterocycles explored the synthesis of various boronic acid derivatives, including this compound. The results indicated that these compounds could inhibit HSV-1 replication effectively. The mechanism was attributed to interference with viral entry or replication processes within host cells .

Study 2: Antibacterial Screening

In another investigation focusing on the antibacterial properties of boronic acids, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a notable inhibitory effect on bacterial growth, suggesting its potential use as an antibiotic agent .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.